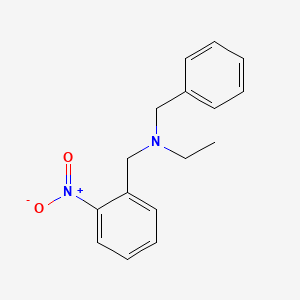
1,2,5-trimethyl-4-piperidinone O-(3-methylbenzoyl)oxime hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,5-trimethyl-4-piperidinone O-(3-methylbenzoyl)oxime hydrochloride (TBOA) is a compound that has been widely used in scientific research as a potent inhibitor of glutamate transporters. Glutamate is the primary excitatory neurotransmitter in the central nervous system, and its uptake is essential for maintaining proper neurotransmission. TBOA has been shown to inhibit the uptake of glutamate by transporters, leading to increased levels of extracellular glutamate and excitotoxicity.
Mécanisme D'action
1,2,5-trimethyl-4-piperidinone O-(3-methylbenzoyl)oxime hydrochloride inhibits the uptake of glutamate by transporters, leading to increased levels of extracellular glutamate. This, in turn, leads to excitotoxicity, which is the process by which excessive glutamate causes damage to neurons. 1,2,5-trimethyl-4-piperidinone O-(3-methylbenzoyl)oxime hydrochloride has been shown to be a non-competitive inhibitor of glutamate transporters, meaning that it does not bind to the same site as glutamate but instead binds to a different site on the transporter protein.
Biochemical and Physiological Effects:
The increased levels of extracellular glutamate caused by 1,2,5-trimethyl-4-piperidinone O-(3-methylbenzoyl)oxime hydrochloride can lead to a variety of biochemical and physiological effects. These effects include increased calcium influx into neurons, activation of NMDA receptors, and increased production of reactive oxygen species. These effects can lead to neuronal damage and cell death.
Avantages Et Limitations Des Expériences En Laboratoire
1,2,5-trimethyl-4-piperidinone O-(3-methylbenzoyl)oxime hydrochloride has several advantages as a tool for scientific research. It is a potent inhibitor of glutamate transporters and can be used to study the role of these transporters in various physiological and pathological processes. However, there are also limitations to the use of 1,2,5-trimethyl-4-piperidinone O-(3-methylbenzoyl)oxime hydrochloride. It can be toxic to cells at high concentrations, and its effects on glutamate transporters can be non-specific. Additionally, 1,2,5-trimethyl-4-piperidinone O-(3-methylbenzoyl)oxime hydrochloride has a short half-life, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the use of 1,2,5-trimethyl-4-piperidinone O-(3-methylbenzoyl)oxime hydrochloride in scientific research. One direction is the development of more selective inhibitors of glutamate transporters that do not have the non-specific effects of 1,2,5-trimethyl-4-piperidinone O-(3-methylbenzoyl)oxime hydrochloride. Another direction is the use of 1,2,5-trimethyl-4-piperidinone O-(3-methylbenzoyl)oxime hydrochloride in combination with other drugs to investigate the role of glutamate transporters in various diseases. Finally, the use of 1,2,5-trimethyl-4-piperidinone O-(3-methylbenzoyl)oxime hydrochloride in animal models of disease could provide valuable insights into the role of glutamate transporters in disease pathology.
Méthodes De Synthèse
1,2,5-trimethyl-4-piperidinone O-(3-methylbenzoyl)oxime hydrochloride can be synthesized using a multistep process that involves the reaction of 1,2,5-trimethyl-4-piperidone with 3-methylbenzoyl chloride, followed by the reaction with hydroxylamine hydrochloride to form the oxime. The final step involves the reaction of the oxime with hydrochloric acid to form the hydrochloride salt.
Applications De Recherche Scientifique
1,2,5-trimethyl-4-piperidinone O-(3-methylbenzoyl)oxime hydrochloride has been widely used in scientific research as a tool to study the role of glutamate transporters in various physiological and pathological processes. It has been used to investigate the role of glutamate transporters in synaptic plasticity, learning, and memory, as well as in neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. 1,2,5-trimethyl-4-piperidinone O-(3-methylbenzoyl)oxime hydrochloride has also been used to study the role of glutamate transporters in drug addiction and withdrawal.
Propriétés
IUPAC Name |
[(E)-(1,2,5-trimethylpiperidin-4-ylidene)amino] 3-methylbenzoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2.ClH/c1-11-6-5-7-14(8-11)16(19)20-17-15-9-13(3)18(4)10-12(15)2;/h5-8,12-13H,9-10H2,1-4H3;1H/b17-15+; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBTLJDZJQBMPRB-INTLEYBYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=NOC(=O)C2=CC=CC(=C2)C)C(CN1C)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1C/C(=N\OC(=O)C2=CC=CC(=C2)C)/C(CN1C)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,5-trimethyl-4-piperidinone O-(3-methylbenzoyl)oxime hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(4-ethylphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B5728370.png)



![N-[4-(ethylthio)phenyl]-1-methoxy-2-naphthamide](/img/structure/B5728390.png)
![5-[(4-chlorophenyl)amino]-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B5728412.png)
![N-[2-(trifluoromethyl)phenyl]-1-azepanecarboxamide](/img/structure/B5728420.png)



![2-(4-acetylphenyl)-1H-benzo[f]isoindole-1,3(2H)-dione](/img/structure/B5728455.png)

